molecular formula C16H17IN2O2S B2824200 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene CAS No. 309272-60-4

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

Cat. No.: B2824200
CAS No.: 309272-60-4
M. Wt: 428.29
InChI Key: OXZGTMBEYRZHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene” is a chemical compound with the molecular formula C16H17IN2O2S . It is a complex organic compound that contains iodine, nitrogen, sulfur, and phenylpiperazine functional groups .

Scientific Research Applications

1. Ionization and Solution Behavior in Aqueous Solutions

H. Richter et al. (1997) studied aqueous solutions of similar compounds, including [hydroxy(mesyloxy)iodo]benzene and [hydroxy(tosyloxy)iodo]benzene. They found that these compounds undergo complete ionization in water, forming fully solvated species like hydroxy(phenyl)iodonium ion and the corresponding sulfonate ion. This research is vital for understanding the behavior of similar iodo-benzene sulfonate compounds in aqueous solutions.

2. Charge Transport in Molecular Junctions

M. Reed et al. (1997) conducted a study on the conductance of a molecular junction using molecules of benzene-1,4-dithiol, which shares structural similarities with 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene. This research is crucial for understanding molecular-scale electronics, particularly in the context of developing nanoscale devices.

3. Photocatalytic Synthesis Involving Hypervalent Iodine(III) Reagents

Chenyang Wang et al. (2021) explored the photocatalytic synthesis involving hypervalent iodine(III) reagents, which are closely related to the compound . Their research contributes to the broader understanding of photocatalytic processes and their applications in organic synthesis.

4. Electrochemical Synthesis Involving Sulfonyl Compounds

Mahnaz Sharafi-kolkeshvandi et al. (2016) described an electrochemical synthesis method involving sulfonyl compounds, which is relevant to the synthesis and modification of this compound. This study aids in understanding the potential for electrochemical methods in synthesizing similar compounds.

5. Functionalization and Modification of Poly(arylene ether)s

M. Tatli et al. (2013) focused on the synthesis and modification of poly(arylene ether)s with pendent 3-iodophenyl sulfonyl groups. The research outlines the potential for using similar sulfonyl and iodo-functionalized compounds in polymer chemistry, particularly in the context of developing new materials with specific properties.

Properties

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGTMBEYRZHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.